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Compound Name: MMP145

An In-depth Technical Guide to MMP14: Target Binding and Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix
Metalloproteinase (MT1-MMP), is a zinc-dependent endopeptidase that plays a pivotal role in
extracellular matrix (ECM) remodeling.[1][2] As a type | transmembrane protein, its activity is
localized to the pericellular environment, enabling it to be a key regulator of cellular processes
such as migration, invasion, and angiogenesis.[1][3][4] MMP14 is initially synthesized as an
inactive zymogen (pro-MMP14) and is activated by furin-like proprotein convertases within the
trans-Golgi network before being presented on the cell surface.[5][6]

Structurally, MMP14 consists of several domains: a pro-domain, a catalytic domain, a hinge
region, a hemopexin (PEX) domain, a transmembrane domain, and a short cytoplasmic tail.[5]
[7] The catalytic domain contains the highly conserved zinc-binding motif responsible for its
proteolytic activity.[5][6] MMP14's functions are diverse, ranging from the direct degradation of
ECM components like collagen, fibronectin, and laminin, to the activation of other MMPs, most
notably pro-MMP2.[1][2][5] Its activity is tightly regulated by endogenous inhibitors, primarily the
Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-2, TIMP-3, and TIMP-4 being
specific inactivators.[5][8]

Given its significant role in cancer progression, particularly in metastasis and angiogenesis,
MMP14 is a major target for therapeutic intervention.[4][9][10] This guide provides a
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comprehensive overview of MMP14's target binding, kinetic properties, associated signaling
pathways, and the experimental protocols used for its characterization.

Quantitative Data on MMP14 Interactions

The interaction of MMP14 with its substrates, activators, and inhibitors is characterized by
specific kinetic parameters. This data is crucial for understanding its biological function and for
the development of targeted inhibitors.

Table 1: Substrate Binding and Catalytic Efficiency

This table summarizes the binding affinities and catalytic efficiencies of MMP14 for some of its
key substrates. The catalytic efficiency (kcat/Km) represents how efficiently the enzyme
converts a substrate into a product at low substrate concentrations.
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Substrate

Description

Binding Affinity
(Kd)

Catalytic Efficiency
(kcat/Km) (M—*s—?)

Lumican

A small leucine-rich
proteoglycan (SLRP)
involved in ECM

organization.[8]

~275 nM

Not Reported

Pro-MMP2

Gelatinase A, a key
substrate activated by
MMP14.[2]

Complex (TIMP-2
dependent)

Not Reported

Collagen (Type |, I,
)

Major structural
proteins of the ECM
directly degraded by
MMP14.[5]

Not Reported

Not Reported

Fibronectin

A high-molecular-
weight ECM
glycoprotein.[5]

Not Reported

Not Reported

VEGFR1-derived
peptide

A peptide substrate
derived from the
VEGFR1 cleavage
site.[11]

Not Reported

Not Reported

Gold Nanopatrticle

Conjugates

Peptide substrates
immobilized on gold
nanopatrticles,
showing reduced
catalytic efficiency
compared to free
peptides.[12][13]

Not Applicable

~50-200 fold lower
than free peptide

Table 2: Inhibitor Binding Kinetics

This table details the inhibition constants (Ki) and IC50 values for various MMP14 inhibitors,

including endogenous proteins and synthetic small molecules. Lower values indicate higher

potency.
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Inhibition Constant

Inhibitor Type IC50
yp (Ki)
TIMP-1 Endogenous Protein Poor inhibitor Not Reported
TIMP-2 Endogenous Protein ~56.1 nM Not Reported
TIMP-3 Endogenous Protein Binds rapidly Not Reported
(R)-ND-336 Small Molecule 119 nM Not Reported
ND-336 Small Molecule 120 nM Not Reported
Human Monoclonal
KD014 (DX-2400) ] 0.9 nM Not Reported
Antibody
Engineered N-TIMP2
N-TIMP2 Varl 0.53+0.1 nM Not Reported

Variant

Small Molecule (FDA-

Clioquinol Not Reported 26.9+£5.3 uM
approved)
) Small Molecule (FDA-
Chloroxine Not Reported 25.6 £ 4.2 yM
approved)

3-Aminobenzene-1,2-

diol Small Molecule Not Reported 16.3 uM
io

Signaling Pathways and Molecular Interactions

MMP14 activity is integrated into complex signaling networks that control cell behavior. Its
functions extend beyond simple ECM degradation to include the modulation of signaling
cascades through both proteolytic and non-proteolytic mechanisms.

Pro-MMP2 Activation Pathway

One of the most well-characterized functions of MMP14 is the activation of pro-MMP2 on the
cell surface. This process requires the formation of a trimolecular complex with TIMP-2. A
TIMP-2 molecule binds to the catalytic domain of one MMP14 molecule, and its C-terminal
domain then acts as a receptor for the hemopexin domain of pro-MMP2. An adjacent, TIMP-
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free MMP14 molecule then cleaves the pro-domain of the captured pro-MMP2, leading to its
activation.
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Caption: Cell surface activation of pro-MMP2 by MMP14.

Non-Proteolytic Signaling via Integrin Interaction

MMP14 can also signal independently of its catalytic activity. The cytoplasmic tail of MMP14
can associate with B1 integrin, leading to the activation of the Ras-Raf-ERK signaling cascade.
[2] This interaction promotes cell migration and demonstrates the versatility of MMP14 as both
an enzyme and a signaling scaffold.
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Caption: MMP14 non-proteolytic signaling pathway.

Detailed Experimental Protocols

Characterizing the enzymatic activity and binding kinetics of MMP14 requires specific
biochemical and biophysical assays.

Protocol 1: Fluorogenic MMP14 Activity Assay

This protocol is adapted from commercially available kits and is used for measuring MMP14
enzymatic activity and screening for inhibitors.[4][14]
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Principle: A quenched fluorogenic peptide substrate is cleaved by active MMP14, releasing a
fluorophore from its quencher and resulting in a measurable increase in fluorescence intensity.
The rate of fluorescence increase is directly proportional to MMP14 activity.

Materials:

Recombinant active MMP14 enzyme

e Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH2)

 MMP Assay Buffer (e.g., 50 mM HEPES, 10 mM CaClz, 150 mM NacCl, 0.05% Brij-35, pH
7.5)

e Test inhibitors and controls (e.g., DMSO for vehicle)

» Black, low-binding 96-well microtiter plate

e Fluorescent microplate reader (Aexc/Aem = 328 nm/393 nm)
Procedure:

o Reagent Preparation: Thaw all reagents on ice. Prepare a 10 uM working solution of the
fluorogenic substrate by diluting the stock (e.g., 1 mM) in MMP Assay Bulffer.

e Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in MMP Assay Buffer
containing a final DMSO concentration not exceeding 1%.

o Reaction Setup:
o Add 25 pl of the substrate solution to each well.
o Add 5 pl of the inhibitor solution to the "Test Sample" wells.

o Add 5 pl of inhibitor buffer (e.g., 10% DMSO in buffer) to "Blank" (no enzyme) and
"Positive Control" (no inhibitor) wells.

e Enzyme Addition:
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o Dilute the active MMP14 enzyme in cold MMP Assay Buffer to the desired final
concentration (e.g., 3.2 ng/ul).

o Initiate the reaction by adding 20 pl of the diluted MMP14 solution to the "Positive Control"
and "Test Sample" wells.

o Add 20 ul of MMP Assay Buffer to the "Blank” wells. The final reaction volume is 50 pl.
e Incubation and Measurement:
o Incubate the plate at 37°C, protected from light.

o Measure the fluorescence intensity kinetically over a period of 1-2 hours or as a single
endpoint reading.

e Data Analysis:
o Subtract the "Blank" fluorescence values from all other readings.
o Calculate the rate of reaction (slope of the kinetic curve) for each well.

o Determine IC50 values for inhibitors by plotting the percent inhibition against the logarithm
of the inhibitor concentration.

Caption: Workflow for a fluorogenic MMP14 activity assay.

Protocol 2: Surface Plasmon Resonance (SPR) for
Binding Kinetics
SPR is a label-free technique used to measure the direct binding interaction between two

molecules in real-time, allowing for the determination of association (ka), dissociation (kd), and
affinity (Kd) constants.[8][11]

Principle: One molecule (ligand, e.g., MMP14) is immobilized on a sensor chip. A solution
containing the other molecule (analyte, e.g., inhibitor or substrate) is flowed over the surface.
Binding changes the refractive index at the surface, which is detected as a change in the SPR
signal (measured in Response Units, RU).
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Materials:

e SPR instrument (e.g., Biacore)

e Sensor Chip (e.g., CMb5)

o Amine coupling kit (EDC, NHS, ethanolamine)

e Recombinant MMP14 catalytic domain (ligand)

» Analyte (inhibitor or substrate) at various concentrations
e Running buffer (e.g., HBS-P+ buffer)

Procedure:

e Chip Preparation and Ligand Immobilization:

o

Equilibrate the system with running buffer.

o Activate the carboxyl groups on the CM5 sensor surface by injecting a mixture of EDC and
NHS.

o Immobilize the MMP14 catalytic domain to the surface via amine coupling by injecting it at
a low concentration (e.g., 10 pg/ml) in a low pH buffer (e.g., 10 mM sodium acetate, pH
4.5).

o Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell
should be prepared similarly but without the ligand.

e Analyte Injection (Binding Analysis):
o Prepare a series of analyte dilutions in running buffer.

o Inject each analyte concentration over the reference and ligand-immobilized flow cells for
a set period (association phase).
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o Switch back to flowing only running buffer over the chip to monitor the decay of the signal
(dissociation phase).

o Surface Regeneration:

o If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration)
to remove all bound analyte from the ligand surface, preparing it for the next injection
cycle.

o Data Analysis:

o Subtract the reference flow cell signal from the active flow cell signal to obtain the specific
binding sensorgram.

o Fit the association and dissociation curves of the sensorgrams from the different analyte
concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd,
and Kd (Kd = kd/ka).
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Caption: General workflow for an SPR binding assay.

Conclusion

MMP14 is a multifaceted enzyme whose importance in physiology and pathology is well-
established. Its pericellular proteolytic activity, combined with its role in intracellular signaling,
makes it a critical node in the regulation of cell behavior and tissue architecture. The
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guantitative data on its binding kinetics and catalytic efficiency are essential for the rational
design of specific and potent inhibitors. The detailed experimental protocols provided herein
offer a foundation for researchers to accurately characterize MMP14 activity and its
interactions. A deeper understanding of MMP14's complex biology will continue to fuel the
development of novel therapeutic strategies for diseases such as cancer, where its activity is
often dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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target-binding-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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